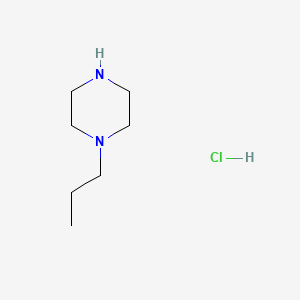

1-Propylpiperazine hydrochloride

Beschreibung

1-Propylpiperazine hydrochloride is a piperazine derivative substituted with a propyl group at the 1-position, forming a hydrochloride salt. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of dibenzodiazepine derivatives (e.g., compound 4d in and 5d in ). Its synthesis involves methods such as hydrogenation of N-methylpiperazine or thermal cracking of N-propylpiperazine (). The propyl substituent balances lipophilicity and solubility, making it suitable for drug development.

Eigenschaften

IUPAC Name |

1-propylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLTBGHRZKNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50733-94-3 | |

| Record name | Piperazine, 1-propyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50733-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40992591 | |

| Record name | 1-Propylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71888-55-6, 50733-94-3 | |

| Record name | Piperazine, 1-propyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propylpiperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting 1-propylpiperazine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in solid form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "1-Propylpiperazine hydrochloride" is unavailable, here's a summary of its applications based on the provided search results:

General Information:

- Chemical Properties 1-Propylpiperazine is available as a dihydrobromide salt with a melting point between 259.5-264.5 °C . It is soluble in water at a concentration of 50 mg/mL, resulting in a clear, colorless solution .

- Related Compounds Sigma-Aldrich offers a range of related piperazine compounds, including 1-Ethylpiperazine, 1-Boc-piperazine, and 1-Methylpiperazine .

Scientific Research Applications:

- Synthesis of Chemical Compounds n-Propylpiperazine dihydrobromide reacts with potassium thiocyanate to produce 1-(4-n-propyl)piperazine thioamide . It is also used in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines .

- Potential Pharmaceutical Applications Piperazine derivatives have demonstrated the ability to inhibit acute human immunodeficiency virus type 1 (HIV-1) infections and suppress virus production from chronically and latently infected cells, acting as selective inhibitors of HIV-1 transcription .

- Building Block for Triazole Synthesis this compound can be used in the synthesis of piperazine-1,2,3-triazole compounds, which have potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-propylpiperazine hydrochloride involves its interaction with neurotransmitter receptors, particularly those for dopamine and serotonin. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. This interaction is mediated through the compound’s ability to mimic or inhibit the action of natural neurotransmitters, leading to changes in receptor activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

| Compound Name | Molecular Formula | Substituent | Molecular Weight | Key Features/Applications | References |

|---|---|---|---|---|---|

| 1-Propylpiperazine hydrochloride | C₇H₁₅ClN₂ | Propyl (-CH₂CH₂CH₃) | 162.66* | Pharmaceutical intermediate; moderate lipophilicity | [10], [14], [21] |

| 1-Methylpiperazine hydrochloride | C₅H₁₃ClN₂ | Methyl (-CH₃) | 136.62 | Simpler structure; lower molecular weight | [1] |

| 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride | C₁₀H₁₄Cl₃N₃ | Chloropyridinylmethyl | 290.60 | Enhanced solubility (dihydrochloride); potential receptor ligand | [3] |

| 1-(Adamantan-1-yl)piperazine dihydrochloride | C₁₄H₂₆Cl₂N₂ | Bulky adamantane group | 293.28 | High lipophilicity; potential CNS-targeting applications | [4] |

| 1-(2-Phenylethyl)piperazine dihydrochloride | C₁₂H₁₈Cl₂N₂ | Phenethyl (-CH₂CH₂C₆H₅) | 265.19 | Aromatic substituent; serotonin/dopamine receptor modulation | [5] |

| Piperazine hydrochloride | C₄H₁₀Cl₂N₂ | No substituent (parent compound) | 159.04 | Anthelmintic agent; simpler pharmacokinetics | [6] |

| 1-(3,4-Dichlorophenyl)piperazine HCl | C₁₀H₁₁Cl₃N₂ | 3,4-Dichlorophenyl | 265.56 | Serotonin receptor affinity; antidepressant/antipsychotic research | [7] |

*Calculated based on formula C₇H₁₅ClN₂.

Functional and Pharmacological Differences

Substituent Size and Polarity :

- Smaller groups (e.g., methyl in [1]) reduce steric hindrance, favoring rapid metabolic clearance.

- Bulky substituents (e.g., adamantane in [4]) enhance lipophilicity, improving blood-brain barrier penetration.

- Aromatic groups (e.g., phenethyl in [5], dichlorophenyl in [7]) enable π-π interactions with biological targets, common in CNS drugs.

- Salt Forms: Dihydrochloride salts (e.g., [3], [4], [5]) exhibit higher aqueous solubility than monohydrochloride forms, critical for bioavailability.

Biological Activity :

- 1-Propylpiperazine is primarily a synthetic intermediate, while analogs like 1-(3,4-dichlorophenyl)piperazine ([7]) directly interact with serotonin receptors.

- 1-(5-Chloro-2-methoxyphenyl)piperazine ([8]) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, optimizing receptor binding and metabolic stability.

Biologische Aktivität

1-Propylpiperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered interest in pharmacological research due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with a propyl group attached. The basic chemical formula can be represented as follows:

- Chemical Formula : CHN·HCl

- Molecular Weight : 162.68 g/mol

The presence of the piperazine moiety is crucial for its interaction with various neurotransmitter receptors, which underpins its biological activity.

Receptor Interactions

This compound exhibits significant interactions with several neurotransmitter receptors, including:

- Dopamine Receptors : It has been shown to bind with dopamine D2 and D3 receptors, which are critical in the treatment of psychiatric disorders. Research indicates that derivatives of piperazine can act as agonists or antagonists depending on their structural modifications .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT1A, which plays a role in mood regulation and anxiety .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects through modulation of serotonin and dopamine pathways .

- Anticancer Potential : There is emerging evidence that piperazine derivatives can inhibit cancer cell proliferation. For instance, modifications to the piperazine structure have been linked to enhanced anticancer activity against various cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

These studies indicate that structural modifications can significantly influence the biological activity of piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-propylpiperazine hydrochloride, and how do reaction conditions influence yield?

- Answer : The synthesis of this compound involves three main routes:

- Hydrogenation of N-methylpiperazine : Requires palladium or platinum catalysts under H₂ gas, yielding ~60-75% product. Reaction temperature (80-120°C) and catalyst loading (5-10 wt%) critically affect efficiency .

- Ammoxidation of N-methylpropylene amine : Uses NH₃/HCl gases with cobalt/iron catalysts. Optimal pH (6.5-7.5) and pressure (2-3 atm) minimize byproducts like propylene oxide .

- Pyrolysis of N-propylpiperazine : Conducted at 300-400°C in an inert atmosphere. Requires precise temperature control to avoid decomposition into CO and H₂ .

Q. How can researchers ensure purity during purification of this compound?

- Answer : Post-synthesis purification employs:

- Recrystallization : Dissolve crude product in hot ethanol (70°C), filter, and cool to 4°C for crystal formation (purity >95%) .

- Centrifugation : Remove insoluble impurities at 10,000 rpm for 15 minutes .

- Column Chromatography : Use silica gel with a gradient of methanol in dichloromethane (0-10%) to isolate high-purity fractions .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound across studies?

- Answer : Variations (e.g., 142-145°C vs. 138-140°C) may arise from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms .

- Impurity Profiles : Compare HPLC chromatograms (retention time ±0.2 min) and quantify residual solvents via GC-MS .

- Methodological Adjustments : Standardize recrystallization solvents (e.g., ethanol vs. acetone) and cooling rates .

- Case Study : A 2023 study attributed a 3°C deviation to trace water content (>0.5% w/w) in the crystallization solvent .

Q. What strategies optimize the catalytic efficiency of hydrogenation in 1-propylpiperazine synthesis?

- Answer :

- Catalyst Selection : Palladium on carbon (Pd/C, 10% loading) outperforms platinum in H₂ uptake (1.5x faster kinetics) .

- Solvent Effects : Isopropanol enhances H₂ solubility, reducing reaction time by 30% compared to THF .

- Kinetic Monitoring : Use in-situ FTIR to track N-methylpiperazine consumption and adjust H₂ pressure dynamically .

- Data-Driven Approach : Design of Experiments (DoE) models can predict optimal temperature/pressure combinations (e.g., 100°C/50 psi) .

Q. How do stability studies inform storage conditions for this compound?

- Answer :

- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) show <2% decomposition when stored in amber vials with desiccants .

- Photodegradation : UV exposure (254 nm) induces 10% degradation in 48 hours; use light-resistant packaging .

- Solution Stability : Aqueous solutions (pH 7.4) degrade 5x faster than solid forms; prepare fresh solutions for in vitro assays .

Q. What analytical methods validate the absence of genotoxic impurities in this compound batches?

- Answer :

- LC-MS/MS : Detect trace impurities (e.g., hydrazines) at ≤0.1 ppm using MRM transitions (e.g., m/z 109 → 77) .

- Ames Test : Assess mutagenicity with Salmonella TA98/TA100 strains; negative results confirm safety .

- Elemental Analysis : Verify stoichiometry (C: 52.1%, H: 8.7%, N: 15.2%) to confirm molecular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.